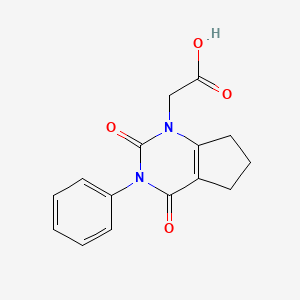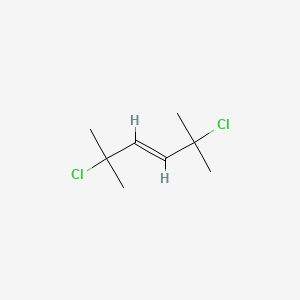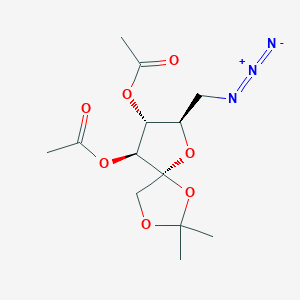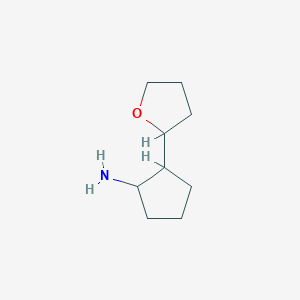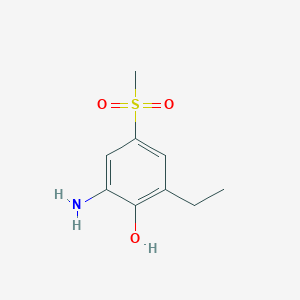
2-Amino-6-ethyl-4-methylsulfonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethyl-4-methylsulfonylphenol: is an aromatic amine and phenol compound. It is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-methylsulfonylphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-6-ethylphenol and methylsulfonyl chloride.
Reduction: The nitro group in 2-nitro-6-ethylphenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Sulfonation: The resulting 2-amino-6-ethylphenol is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactions are carried out in batch reactors with precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4-methylsulfonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-ethyl-4-methylsulfonylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-methylsulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. Key molecular targets include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to specific receptors, modulating their activity and influencing signal transduction pathways .
Comparison with Similar Compounds
2-Amino-6-ethyl-4-methylsulfonylphenol can be compared with other similar compounds, such as:
2-Amino-4-methylsulfonylphenol: Lacks the ethyl group, leading to different chemical properties and reactivity.
2-Amino-6-ethylphenol: Lacks the methylsulfonyl group, resulting in different biological activities and applications.
4-Methylsulfonylphenol: Lacks both the amino and ethyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-amino-6-ethyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C9H13NO3S/c1-3-6-4-7(14(2,12)13)5-8(10)9(6)11/h4-5,11H,3,10H2,1-2H3 |
InChI Key |
WUHRWRTYUHVGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)S(=O)(=O)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


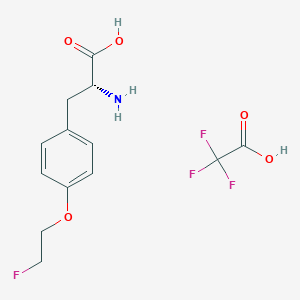
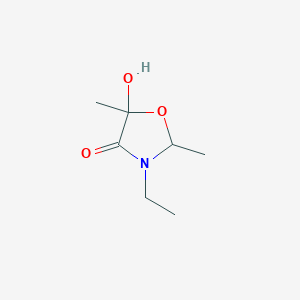

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
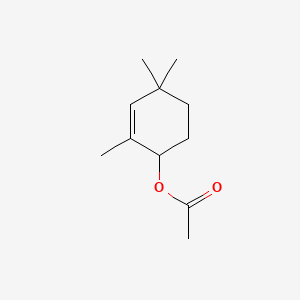
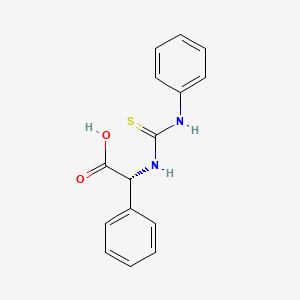
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
